molecular formula C18H15N5O2S B3459782 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole

2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole

Cat. No.: B3459782
M. Wt: 365.4 g/mol
InChI Key: FFCYAGZZQDETHY-UHFFFAOYSA-N
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Description

2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole is a complex organic compound that features both imidazole and benzodiazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The compound, also known as 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-benzimidazole, is an imidazole derivative . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms allows imidazole to show two equivalent tautomeric forms, which may contribute to its interaction with its targets .

Biochemical Pathways

Imidazole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

The reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that the compound might be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Benzyl halides, nucleophiles.

    Cyclization: Acidic or basic conditions.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives.

    Cyclization: Formation of complex heterocyclic compounds.

Properties

IUPAC Name

2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-12-19-16(23(24)25)17(22(12)11-13-7-3-2-4-8-13)26-18-20-14-9-5-6-10-15(14)21-18/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCYAGZZQDETHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)SC3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole
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2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole
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2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole
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2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole
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2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole
Reactant of Route 6
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2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole

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